2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile
Overview
Description
2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a pyranoquinoline derivative that exhibits unique properties, making it a promising candidate for drug development and other scientific applications. In
Scientific Research Applications
2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. This compound exhibits potent anti-inflammatory, antioxidant, and anticancer activities, making it a promising candidate for drug development. It has also been shown to possess antimicrobial activity against a wide range of pathogens, including bacteria and fungi.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile is not fully understood. However, studies have suggested that this compound exerts its biological effects through the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. It has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile exhibits a wide range of biochemical and physiological effects. It has been shown to possess potent anti-inflammatory and antioxidant activities, which can help to reduce oxidative stress and inflammation in the body. It also exhibits anticancer activity by inducing apoptosis and inhibiting cancer cell proliferation. Additionally, this compound has been shown to possess antimicrobial activity against a wide range of pathogens, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
The advantages of using 2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile in lab experiments include its potent biological activities, high yield and purity of synthesis, and its potential applications in drug development and other scientific research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research and development of 2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile. These include further studies to fully understand its mechanism of action, the development of new derivatives with improved biological activities, and the exploration of its potential applications in the treatment of various diseases, including cancer and infectious diseases. Additionally, the development of new synthetic methods for this compound can help to improve its yield and purity, making it more accessible for scientific research.
In conclusion, 2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile is a promising compound with potential applications in various fields of research. Its potent biological activities, high yield and purity of synthesis, and its potential applications in drug development and other scientific research make it a valuable candidate for further studies and development.
properties
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-24-14-7-4-12(5-8-14)17-15-9-6-13-3-2-10-23-18(13)19(15)25-20(22)16(17)11-21/h2-10,17H,22H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMHEGLNXGMIRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=C(C=CC=N4)C=C3)OC(=C2C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2863173 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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